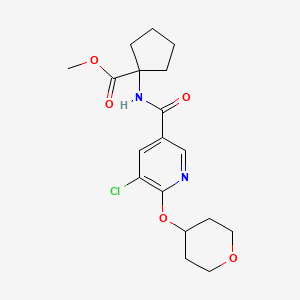

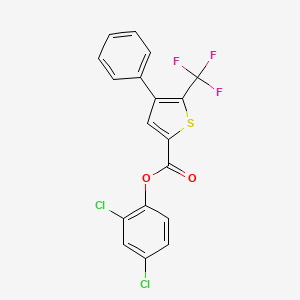

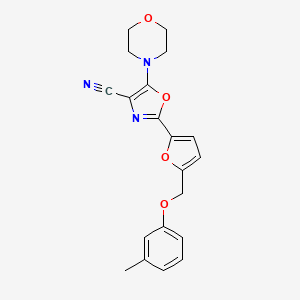

![molecular formula C7H7BrClN3O B2815921 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride CAS No. 2402831-19-8](/img/structure/B2815921.png)

7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride” is a chemical compound that belongs to a group of heterocyclic compounds . Pyrazolo[3,4-b]pyridines, which this compound is a part of, are known to present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Another study reported the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .Aplicaciones Científicas De Investigación

Spectroscopic Characterization

13C nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine derivatives, including 7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, have been reported. This data helps in the structural elucidation of these compounds, showcasing the importance of NMR spectroscopy in characterizing the electronic environment and confirming the identities of heterocyclic compounds (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).

Electrochemical Properties

Electrochemical reduction studies on pyrido[2,3-b]pyrazines, including 7-bromo derivatives, demonstrate their potential in generating dihydro and tetrahydro derivatives. These findings suggest the feasibility of employing electrochemical techniques for the modification of pyrido[2,3-b]pyrazine structures, potentially useful in the synthesis of new pharmaceuticals or materials with unique electrochemical properties (Armand, Chekir, & Pinson, 1978).

Green Synthesis Approaches

A study on the microwave-assisted green synthesis of substituted quinoxaline and 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine showcases an eco-friendly and efficient synthesis method. This research underlines the importance of developing sustainable chemical processes that minimize the use of toxic solvents and streamline synthesis routes for heterocyclic compounds (Jadhav, Sarkate, Shioorkar, & Shinde, 2017).

Crystallographic Insights

The crystal structure analysis of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine offers insights into the molecular geometry and intermolecular interactions of bromo-substituted pyrido[2,3-b]pyrazines. Understanding these structural aspects is crucial for the rational design of molecules with desired physical and chemical properties (Popek & Crundwell, 2019).

Heterocyclic Synthesis

Research on the synthesis and reactivity of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with binucleophilic amines leading to novel heterocyclic products illustrates the versatility of bromo-substituted compounds in constructing complex molecular architectures. These synthetic methodologies contribute to the expansion of heterocyclic chemistry, enabling the development of new drugs and materials (Hikem-Oukacha, Hamdi, Silva, & Yahia, 2011).

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O.ClH/c8-4-1-5-7(9-2-4)10-3-6(12)11-5;/h1-2H,3H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCQBSLKINSPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=CC(=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

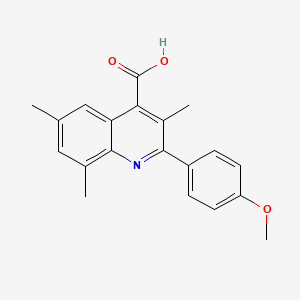

![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

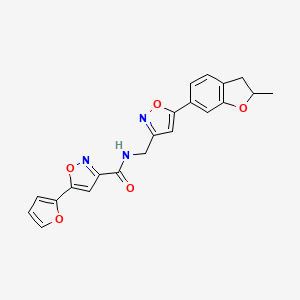

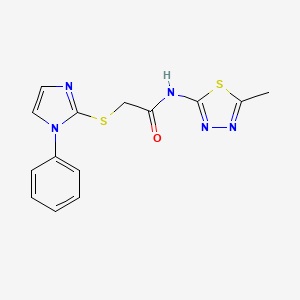

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)

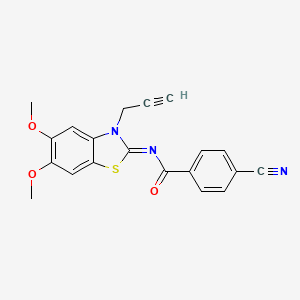

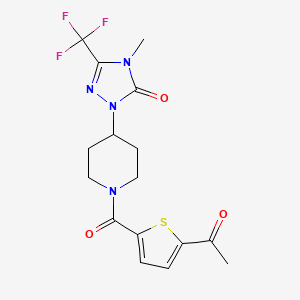

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)

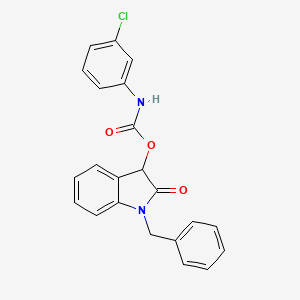

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)